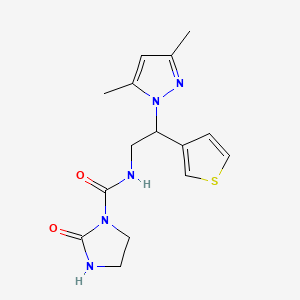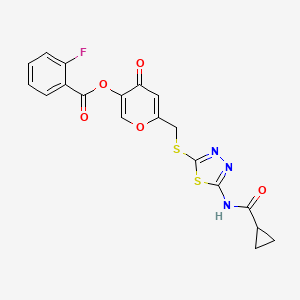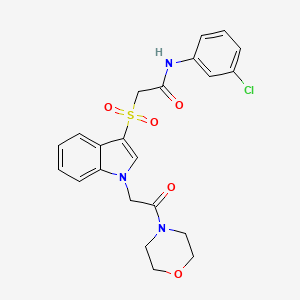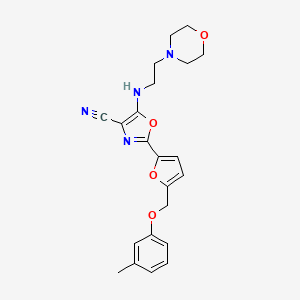
Amino(3-fluoro-5-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating the use of fluorinated precursors and imino group introduction in the synthesis of complex molecules . Similarly, 4-amino-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluoroaniline, involving a lithium-bromine exchange and subsequent reactions . These methods suggest that the synthesis of amino(3-fluoro-5-methylphenyl)acetic acid could potentially involve halogenated aniline derivatives and protective group strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the stereochemical structure of the synthesized (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was unambiguously determined . This implies that similar analytical techniques could be employed to elucidate the structure of this compound.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the use of peptide coupling reactions in the synthesis of α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid . Additionally, the synthesis of 3-amino-5-substituted 1,2,4-oxadiazoles involves aroylation or alkanoylation followed by thermally-induced ring-degenerate equilibration and acid hydrolysis . These reactions highlight the complexity and diversity of chemical transformations that could be relevant to the synthesis and modification of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some context. For instance, the pKa value of 4-amino-3-fluorophenylboronic acid was reported to be relatively low, which affects its behavior in different pH environments . This information can be useful in predicting the acid-base properties and solubility of this compound in various media.
科学的研究の応用
Crystal Structure and Molecular Interaction
Amino(3-fluoro-5-methylphenyl)acetic acid and its derivatives exhibit interesting crystal structures and molecular interactions. For instance, a study on the crystal structure of related fluorinated compounds revealed that amino H atoms form hydrogen bonds to carboxylate O atoms of adjacent molecules in the crystal, suggesting potential applications in understanding molecular interactions and designing novel materials or drugs (Burns & Hagaman, 1993).
Synthesis and Structural Analysis
The synthesis of compounds structurally similar to this compound has been extensively studied, with some compounds exhibiting anticancer activity. For example, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was studied and its structure was characterized, hinting at its potential in drug development (Liu Ying-xiang, 2007). Moreover, the crystal structure of 2(R)-(5-fluorouracil-1-yI)acetyl-2-phenylglycin dimethylformamide solvate, a compound related to this compound, was analyzed to understand its molecular structure and potential applications (Hu et al., 2006).
Antitumor Activities and Drug Synthesis
The compound and its derivatives are also involved in the synthesis of drugs with antitumor activities. For instance, studies have synthesized and tested compounds like (S/R)-methyl 2-(5-fluorouracil-1-ylaceto)amino-3-phenylpropanoate, indicating some degree of antitumor effects in vitro (Wang Yuan-chao, 2011).
Fluorinated Compounds for Intracellular pH Measurement
Fluorinated derivatives of amino acids, including those structurally related to this compound, have been synthesized for intracellular pH measurement. These compounds exhibit pH-sensitive properties and negligible affinity for physiological levels of other ions, highlighting their potential in biological and medical research (Rhee et al., 1995).
Safety and Hazards
The safety information for Amino(3-fluoro-5-methylphenyl)acetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for Amino(3-fluoro-5-methylphenyl)acetic acid are not available, research on fluorescent amino acids has intensified in recent years. These compounds are widely used as building units to enhance the fluorescence properties of other molecules. Peptide-based fluorescence technology has expanded research in the field of biochemistry .
特性
IUPAC Name |
2-amino-2-(3-fluoro-5-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWMRCQGUOKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2526665.png)
![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)

![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)


![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)
![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)
![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)

